molecular formula C16H13ClN4O4S B6532529 3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 946337-87-7

3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B6532529
CAS No.: 946337-87-7
M. Wt: 392.8 g/mol
InChI Key: LLPCLNNMFWSUPH-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a sulfonyl group, a pyridine ring, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Pyridine Derivative: The final step involves coupling the sulfonylated intermediate with a pyridine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,2,4-triazol-3-yl]propanamide
  • **3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide

Uniqueness

Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide exhibits unique properties due to the presence of the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4S/c17-12-1-3-13(4-2-12)26(23,24)10-7-14(22)19-16-21-20-15(25-16)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPCLNNMFWSUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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